1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine
Description
The compound 1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine features a piperidine core substituted with two distinct heterocyclic moieties:
- A sulfonylated 1-isopropylimidazole at position 1, which introduces steric bulk and polarizability, likely influencing solubility and target engagement.
The sulfonyl bridge between the imidazole and piperidine enhances rigidity and may modulate pharmacokinetic properties.
Properties
IUPAC Name |
5-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2S2/c1-14(2)21-12-18(19-13-21)26(23,24)22-8-3-16(4-9-22)20-7-5-17-15(11-20)6-10-25-17/h6,10,12-14,16H,3-5,7-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTHGDYXTNDDCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)N2CCC(CC2)N3CCC4=C(C3)C=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine typically involves multi-step organic synthesis. The process begins with the preparation of the imidazole and thieno[3,2-c]pyridine intermediates, followed by their coupling through sulfonylation and subsequent piperidine ring formation. Common reagents used in these steps include sulfonyl chlorides, bases like triethylamine, and solvents such as dichloromethane .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines .
Scientific Research Applications
1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Analogs
The following table highlights key structural analogs and their differences:
Key Observations:
- Scaffold Diversity: The target compound’s thieno-pyridine core contrasts with the pyridinone (I-BET469) or chromeno-pyrimidine () scaffolds, which may alter binding pocket compatibility .
- Substituent Effects : The isopropyl group on the imidazole introduces steric hindrance absent in CK1δ inhibitors (methylthio-fluorophenyl) or triazole derivatives (chloro-trifluoromethyl pyridine) .
Pharmacological and Physicochemical Properties
While explicit data for the target compound are unavailable, inferences can be drawn from analogs:
- Kinase Inhibition: CK1δ inhibitors () and chromeno-pyrimidines () demonstrate kinase or enzyme-targeting activity, suggesting the thieno-pyridine-sulfonyl motif in the target compound may share similar applications .
- Drug-Likeness: Computational studies on ’s compound highlight favorable oral bioavailability and LogP values, traits likely shared by the target compound due to its balanced polar (sulfonyl) and hydrophobic (isopropyl, thieno-pyridine) groups .
Biological Activity
The compound 1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine has emerged as a subject of interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique arrangement of heterocyclic rings, including imidazole and thienopyridine moieties. Its chemical formula is , with a molecular weight of approximately 396.52 g/mol. The structural complexity contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The imidazole ring is known to interact with enzymes such as cyclooxygenases and lipoxygenases, potentially modulating inflammatory pathways.
- Receptor Modulation : The thienopyridine component may influence neurotransmitter receptors, particularly serotonin and dopamine receptors, suggesting a role in mood regulation and neuroprotection.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antidepressant Effects : Preliminary studies suggest that derivatives of imidazole compounds can act as dual inhibitors of serotonin reuptake and serotonin receptor antagonists. This dual mechanism may enhance their antidepressant efficacy .
- Anti-inflammatory Properties : The sulfonamide group is known for its anti-inflammatory effects, potentially providing therapeutic benefits in conditions such as arthritis or other inflammatory diseases.
- Anticancer Activity : Some studies have indicated that similar compounds can induce apoptosis in cancer cells by activating specific signaling pathways .
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Imidazole Derivatives : A study demonstrated that imidazole-based compounds exhibited significant antidepressant activity by inhibiting norepinephrine reuptake and acting as serotonin receptor antagonists. This suggests that similar mechanisms may be at play for the compound .
- Thienopyridine Research : Research into thienopyridine derivatives has shown promise in treating various cancers by targeting specific signaling pathways involved in cell proliferation and survival.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
